

Understanding the odor threshold of 2-Ethyl-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethyl-3,5,6-trimethylpyrazine**

Cat. No.: **B099207**

[Get Quote](#)

An In-depth Technical Guide to the Odor Threshold of **2-Ethyl-3,5,6-trimethylpyrazine**

Authored by: Gemini, Senior Application Scientist Abstract

2-Ethyl-3,5,6-trimethylpyrazine is a pivotal aroma compound, lending its characteristic nutty, roasted, and earthy notes to a vast array of food products, from coffee and cocoa to baked goods.^{[1][2]} As a member of the pyrazine family, it is formed during Maillard reactions and fermentation processes.^[3] For researchers, flavor chemists, and drug development professionals, understanding its sensory impact begins with a fundamental, yet complex, metric: the odor threshold. This guide provides a comprehensive technical overview of the odor threshold of **2-Ethyl-3,5,6-trimethylpyrazine**, detailing the methodologies for its determination, the factors that critically influence its value, and the practical implications of this data in scientific applications.

The Concept of an Odor Threshold: Beyond a Single Number

An odor threshold is not a universal constant but a statistically determined concentration at which a substance becomes perceptible to the human olfactory system. It is crucial to distinguish between two primary types of thresholds, as their values and implications differ significantly:

- **Detection Threshold:** The minimum concentration of an odorant that elicits an olfactory response, where an individual is aware of a stimulus's presence without necessarily identifying it.^{[4][5][6]} This is the absolute limit of sensory detection.
- **Recognition Threshold:** The minimum concentration at which a specific percentage of a population (typically 50%) can correctly identify the characteristic quality of the odor.^{[4][5][6]} This value is inherently higher than the detection threshold and is often more relevant for flavor and fragrance applications, as it relates to the concentration at which the compound imparts its signature character.

The determination of these thresholds is not merely an academic exercise; it is fundamental for setting limits in air and water quality, developing food products with specific flavor profiles, and understanding the potential for off-notes in pharmaceuticals.^{[4][6]}

Chemical & Physical Profile of 2-Ethyl-3,5,6-trimethylpyrazine

A foundational understanding of the molecule's properties is essential, as these directly influence its volatility and interaction with olfactory receptors.

Property	Value	Source
Chemical Formula	C ₉ H ₁₄ N ₂	[7] [8] [9]
Molecular Weight	150.22 g/mol	[7] [8] [9]
CAS Number	17398-16-2	[7] [8] [9]
Appearance	Colorless to pale yellow liquid	[10]
Odor Profile	Nutty, musty, earthy, cocoa, roasted potato	[1] [2] [11] [12]
Boiling Point	~206-207 °C	[10]
Solubility	Soluble in alcohol; slightly soluble in water	[10]

The relatively high boiling point and limited water solubility are key factors governing its partition coefficient between a product matrix (e.g., food or a drug formulation) and the air, which ultimately determines the concentration available to be smelled.[\[13\]](#)

Methodologies for Odor Threshold Determination

Odor threshold values are products of their measurement methodology. Discrepancies in reported values are often attributable to the different experimental protocols used.[\[14\]](#) Therefore, a detailed understanding of the chosen method is paramount for interpreting the data correctly.

Gold Standard: Gas Chromatography-Olfactometry (GC-O)

For isolating and evaluating the sensory impact of a single compound within a complex mixture, Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) It uniquely combines instrumental analysis with human sensory perception.[\[16\]](#)[\[19\]](#)

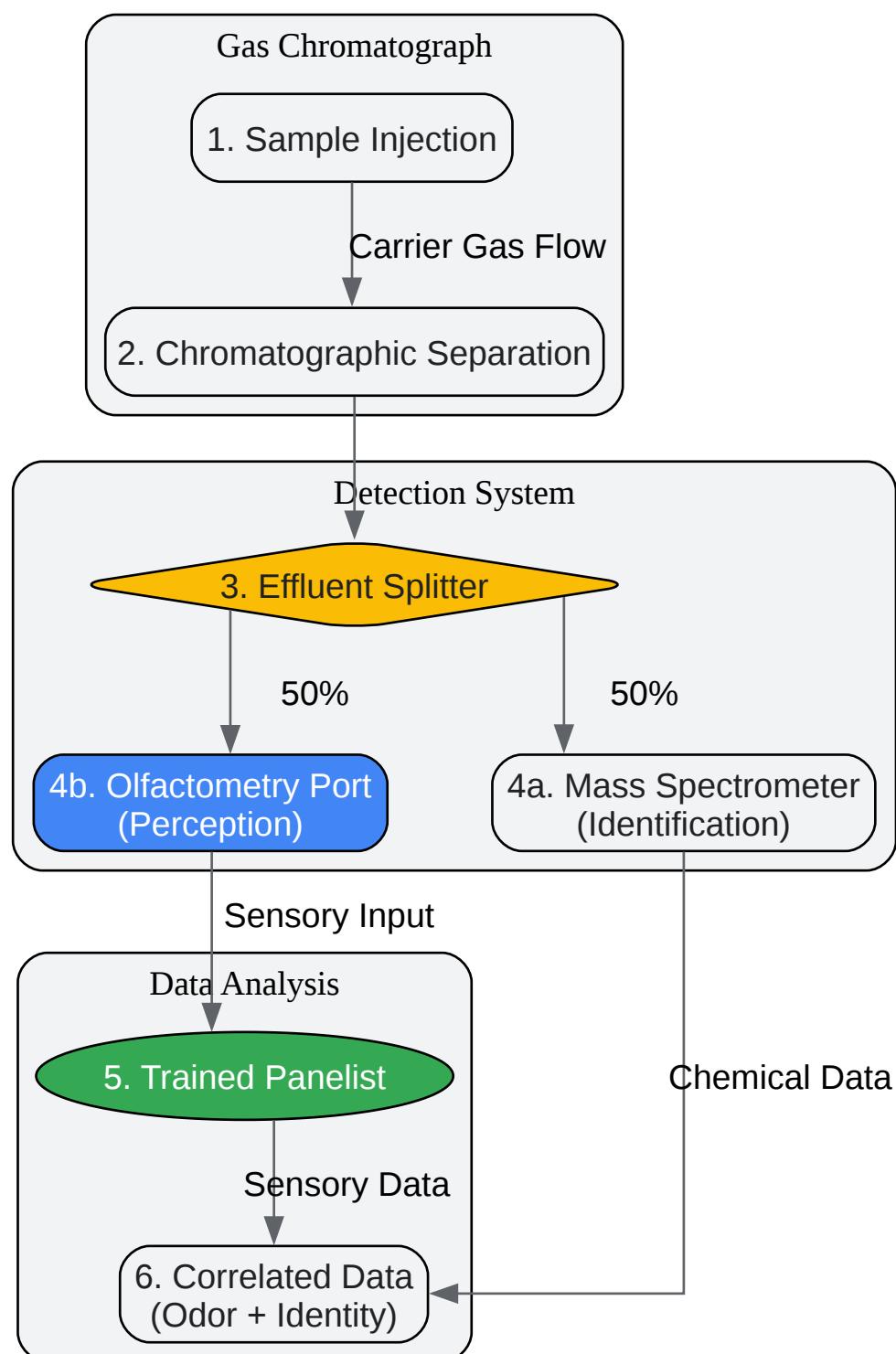
Causality of Experimental Choices:

- Gas Chromatography (GC): The GC component is chosen for its power to separate volatile compounds from a sample matrix based on their boiling points and chemical properties. This ensures that what the assessor smells at a specific time corresponds to a specific chemical peak.
- Effluent Splitting: The column effluent is split between a chemical detector (like a Mass Spectrometer, MS) and a heated sniffing port. This is a critical design choice that allows for the simultaneous chemical identification and sensory evaluation of a compound.[\[16\]](#)
- Human Assessor: The human nose is used as a highly sensitive and specific detector for odor-active compounds.[\[19\]](#) Instruments cannot replicate the perceptual experience of odor. Trained panelists are essential for reliable and reproducible results.

Experimental Protocol: A Step-by-Step GC-O Workflow

- Sample Preparation: A sample containing **2-Ethyl-3,5,6-trimethylpyrazine** is prepared. This may involve solvent extraction or headspace analysis to isolate the volatile fraction.

- **Injection & Separation:** The volatile extract is injected into the GC. The instrument's oven temperature is programmed to ramp up, separating compounds across a capillary column.
- **Effluent Splitting & Detection:** As compounds elute from the column, the flow is split. Typically, a 1:1 split sends half the effluent to an MS for chemical identification and the other half to the olfactometry port.
- **Olfactory Assessment:** A trained panelist sniffs the effluent from the heated port. The panelist records the time, duration, intensity, and description of any perceived odors.
- **Data Correlation:** The timing of the odor event at the sniffing port is correlated with the chemical peak detected by the MS, confirming the identity of the odor-active compound.
- **Threshold Determination (via Aroma Extract Dilution Analysis - AEDA):** To quantify the odor potency, the sample is serially diluted and re-analyzed. The highest dilution at which the compound's odor is still detectable by the panelist corresponds to its odor threshold or flavor dilution (FD) factor.



[Click to download full resolution via product page](#)

Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O).

Standardized Sensory Panel Methods: ASTM E679-19

When testing a pure chemical standard, methods like ASTM E679-19 provide a rigorous, self-validating framework.[\[4\]](#)[\[6\]](#) This standard practice is designed to minimize bias and produce statistically robust threshold data.

Core Principles of ASTM E679-19:

- **Forced-Choice Presentation:** Panelists are presented with a set of samples (typically three, in a "triangle test"), where only one contains the odorant at a given concentration, and the others are blanks (odor-free medium).[\[20\]](#) They are forced to choose which sample is different, even if they are not certain. This protocol corrects for guessing and response bias.
- **Ascending Concentration Series:** Samples are presented in order of increasing concentration.[\[4\]](#)[\[6\]](#) This minimizes olfactory adaptation or fatigue that could occur if a high concentration were presented first.[\[21\]](#)
- **Best-Estimate Threshold (BET):** The group threshold is calculated as the geometric mean of the individual thresholds. An individual's threshold is the geometric mean of the last concentration they failed to detect and the first concentration they correctly identified (and continued to identify at higher concentrations).[\[22\]](#)

Reported Odor Threshold Values: A Case for Context

Directly reported, consensus odor threshold values for **2-Ethyl-3,5,6-trimethylpyrazine** are not abundant in publicly indexed literature, underscoring the proprietary nature of much flavor research. However, data on analogous pyrazines demonstrate the vast range of values and the critical importance of the medium (matrix).

A seminal study by Shibamoto (1987) on the odor thresholds of 46 different pyrazines in water provides excellent context.[\[23\]](#)

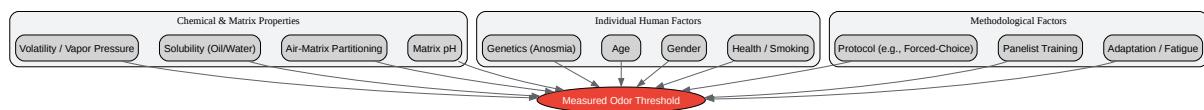
Pyrazine Type	Example Compound	Odor Threshold in Water (ppm)
Alkylpyrazines	5-Isopentyl-2,3-dimethyl-pyrazine	6.00
Alkoxyprazines	2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine	0.00001

Data from Shibamoto, T. (1987). Odor Threshold of Some Pyrazines.[\[23\]](#)

This 600,000-fold difference highlights a key principle: minor changes in the molecular structure (e.g., adding a methoxy group) can dramatically alter the odor threshold. The threshold for **2-Ethyl-3,5,6-trimethylpyrazine** will be specific to its structure and must be determined empirically in the matrix of interest.

Critical Factors Influencing Odor Threshold Perception

The measured odor threshold is a function of the chemical, the surrounding matrix, the methodology, and the individual perceiver. A failure to account for these variables is the largest source of inter-laboratory discrepancies.



[Click to download full resolution via product page](#)

Caption: Key factors influencing the determination of an odor threshold.

Chemical and Matrix Factors

- Volatility and Partition Coefficient: The concentration of an odorant above a food or solution depends on its vapor pressure and its solubility in that matrix.[13] For **2-Ethyl-3,5,6-trimethylpyrazine**, its behavior in a high-fat matrix like chocolate will be vastly different from an aqueous matrix like coffee.
- pH: The pH of the medium can affect the protonation state of some aroma compounds, altering their volatility.[13]

Human Physiological Factors

- Genetics: Specific anosmias (the inability to smell certain compounds) are genetically determined.[24] A panelist with a specific anosmia to a class of pyrazines would be unable to detect the compound.
- Age and Gender: Olfactory acuity generally decreases with age.[14][21][25] Studies have also shown that females, on average, tend to have a keener sense of smell than males.[14][21][25]
- Health and Lifestyle: Factors such as smoking, alcohol consumption, nasal allergies, and active colds can significantly impair the ability to detect odors accurately.[5][25][26]

Methodological Factors

- Adaptation: Continuous exposure to an odor leads to sensory fatigue, reducing perceived intensity and elevating the threshold.[21] Methodologies that use an ascending concentration series are designed specifically to mitigate this effect.
- Panelist Training: The degree of training a panel has with a specific substance can profoundly influence the threshold obtained.[4] Experienced panelists provide more consistent and reliable data.

Conclusion and Implications

The odor threshold of **2-Ethyl-3,5,6-trimethylpyrazine** is a powerful but highly context-dependent parameter. For scientists and developers, the key takeaway is that a single, universally applicable threshold value does not exist. The sensory contribution of this potent

pyrazine must be evaluated using robust, validated methodologies like GC-O and standardized sensory protocols within the specific matrix of interest.

Understanding the interplay of chemical, physiological, and methodological factors is not a complication but a necessity for scientific integrity. By controlling for these variables, researchers can generate reliable, reproducible data that accurately predicts the sensory impact of **2-Ethyl-3,5,6-trimethylpyrazine** in food, beverages, and pharmaceutical formulations, enabling precise product development and quality control.

References

- Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. (n.d.). Google Scholar.
- Odor detection threshold - Wikipedia. (n.d.). Wikipedia.
- ASTM E679-19 - Standard Practice for Determination of Odor and Taste. (n.d.).
- Gas Chromatography Olfactometry in Food Flavor Analysis. (2021). GenTech Scientific.
- Powers, W. (2013). Perception and Physiological Responses to Odours. The Pig Site.
- Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.).
- Standard Methods: 2150 B: Threshold Odor Test. (n.d.). Standard Methods.
- Gas chromatography–olfactometry in food flavour analysis. (2007). ScienceDirect.
- Gas chromatography-olfactometry in food flavour analysis. (2008). PubMed.
- The perception of odor is not a surrogate marker for chemical exposure: A review of factors influencing human odor perception. (2013).
- Odor Threshold. (2021). Safeopedia.
- E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (2019).
- What factors affect individual odour perception? (n.d.). EnvironOdour.
- Odor Detection Thresholds. (n.d.).
- Nagata, Y. (n.d.). Measurement of Odor Threshold by Triangle Odor Bag Method.
- **2-Ethyl-3,5,6-trimethylpyrazine**. (n.d.). PubChem.
- An Algorithm for 353 Odor Detection Thresholds in Humans. (n.d.).
- 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2. (n.d.). The Good Scents Company.
- **2-Ethyl-3,5,6-trimethylpyrazine** (CAS 17398-16-2). (n.d.). Scent.vn.
- Odor Classification: A Review of Factors Influencing Perception-Based Odor Arrangements. (2012). Oxford Academic.
- 2,3,5-Trimethyl-6-ethylpyrazine. (n.d.). NIST WebBook.
- 2,3,5-Trimethyl-6-ethylpyrazine. (n.d.). NIST WebBook.

- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (2008). ScienceDirect.
- Measurement and Regulation of Odors in the USA. (n.d.). Google Scholar.
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (2008). PubMed.
- Trimethyl pyrazine (2,3,5-). (n.d.).
- 2,3,5-Trimethylpyrazine natural, = 95 , FG 14667-55-1. (n.d.). Sigma-Aldrich.
- 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6. (n.d.). The Good Scents Company.
- Determining odour detection thresholds: Incorporating a method-independent definition into the implementation of ASTM E679. (2018).
- ASTM Standard. (n.d.). Scentroid.
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2018).
- Shibamoto, T. (1987). Odor Threshold of Some Pyrazines.
- 2,3,5-trimethyl pyrazine, 14667-55-1. (n.d.). The Good Scents Company.
- 2-ETHYL-3(5-6)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. safeopedia.com [safeopedia.com]
- 6. store.astm.org [store.astm.org]
- 7. 2-Ethyl-3,5,6-trimethylpyrazine | C9H14N2 | CID 28518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3,5-Trimethyl-6-ethylpyrazine [webbook.nist.gov]

- 9. 2,3,5-Trimethyl-6-ethylpyrazine [webbook.nist.gov]
- 10. 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2 [thegoodsentscompany.com]
- 11. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodsentscompany.com]
- 12. aurochemicals.com [aurochemicals.com]
- 13. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 14. Odor Detection Thresholds [leffingwell.com]
- 15. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 16. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pfigueiredo.org [pfigueiredo.org]
- 18. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gentechscientific.com [gentechscientific.com]
- 20. env.go.jp [env.go.jp]
- 21. environodour.com.au [environodour.com.au]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. thepigsite.com [thepigsite.com]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the odor threshold of 2-Ethyl-3,5,6-trimethylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099207#understanding-the-odor-threshold-of-2-ethyl-3-5-6-trimethylpyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com